molecular formula C13H17N3 B2427755 4-(4-Ethylpiperazino)benzonitrile CAS No. 186650-78-2

4-(4-Ethylpiperazino)benzonitrile

Cat. No. B2427755
CAS RN: 186650-78-2
M. Wt: 215.3
InChI Key: CNSQSHZWGWNQAW-UHFFFAOYSA-N
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Description

“4-(4-Ethylpiperazino)benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is a compound that has been used in various research and industrial applications .


Synthesis Analysis

The synthesis of benzonitriles, including “4-(4-Ethylpiperazino)benzonitrile”, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making it an efficient and environmentally friendly method to access benzonitriles .


Molecular Structure Analysis

The molecular structure of “4-(4-Ethylpiperazino)benzonitrile” is characterized by the presence of a benzonitrile group attached to a 4-ethylpiperazino group . The InChI code for this compound is 1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 .

Scientific Research Applications

1. Applications in Electrolyte Solutions

A study by Huang et al. (2014) explored a derivative of benzonitrile, 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. This derivative showed significant improvements in cyclic stability and capacity retention in the battery, suggesting potential applications for similar benzonitrile derivatives in battery technologies (Huang et al., 2014).

2. Role in Antiviral Activity

Research by Jiang et al. (2020) identified a compound related to benzonitrile, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, which demonstrated significant antiviral activity against Hepatitis C Virus (HCV). This compound, with its novel mechanism of action, indicates the potential for benzonitrile derivatives in developing antiviral medications (Jiang et al., 2020).

3. Corrosion Inhibition

A 2018 study by Chaouiki et al. investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic solutions. The derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, showed excellent performance in protecting mild steel, indicating that similar benzonitrile compounds could be useful in corrosion prevention technologies (Chaouiki et al., 2018).

4. Antimycobacterial Agents

A study by Patel et al. (2014) involved the synthesis of benzonitrile/nicotinonitrile-based s-triazines, which exhibited profound antimycobacterial activity. This suggests that benzonitrile derivatives could be valuable in treating infections like tuberculosis (Patel et al., 2014).

5. Photophysical Studies

Pradhan and Biswas (2007) conducted time-resolved studies on charge-transfer molecules related to benzonitrile in various solvents. This research enhances understanding of the photophysical properties of benzonitrile derivatives, which could be beneficial in developing materials for optoelectronic applications (Pradhan & Biswas, 2007).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSQSHZWGWNQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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